Ethyl 3-bromo-2-oxocyclohexanecarboxylate
Overview
Description
Ethyl 3-bromo-2-oxocyclohexanecarboxylate is an organic compound with the molecular formula C9H13BrO3. It is a light-yellow oil that is soluble in common organic solvents such as acetone, dichloromethane, ethyl acetate, and methanol . This compound is used as an intermediate in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-oxocyclohexanecarboxylate can be synthesized through the bromination of ethyl 2-oxocyclohexanecarboxylate. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position on the cyclohexane ring .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-oxocyclohexanecarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ether, tetrahydrofuran), and low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid), and controlled temperatures.
Major Products
Substitution: Various substituted cyclohexanecarboxylates.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acids and other oxidized products.
Scientific Research Applications
Ethyl 3-bromo-2-oxocyclohexanecarboxylate is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the development of potential therapeutic agents.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-oxocyclohexanecarboxylate involves its interaction with various molecular targets. The bromine atom and the carbonyl group are key functional groups that participate in chemical reactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s reactivity and properties .
Comparison with Similar Compounds
Ethyl 3-bromo-2-oxocyclohexanecarboxylate can be compared with other similar compounds such as:
Ethyl 3-bromo-4-oxocyclohexanecarboxylate: Similar structure but with the bromine atom at a different position.
Ethyl 3-chloro-2-oxocyclohexanecarboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-bromo-2-oxocyclopentanecarboxylate: Similar structure but with a five-membered ring instead of a six-membered ring.
These comparisons highlight the uniqueness of this compound in terms of its reactivity and applications.
Properties
IUPAC Name |
ethyl 3-bromo-2-oxocyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO3/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCMWLOBUILIOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(C1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952551 | |
Record name | Ethyl 3-bromo-2-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30132-23-1 | |
Record name | Ethyl 3-bromo-2-oxocyclohexanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30132-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-bromo-2-oxocyclohexanecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030132231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-bromo-2-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-bromo-2-oxocyclohexanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.499 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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